The compound 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)butan-1-one, also known as Haloperidol Impurity D or Haloperidol related compound A, is a complex organic molecule with significant relevance in pharmaceutical chemistry. It is primarily associated with the antipsychotic drug Haloperidol, which is used to treat various psychiatric disorders. The compound's molecular formula is , and it has a molecular weight of approximately 567.55 g/mol .
This compound is classified as an impurity related to Haloperidol, which means it may occur during the synthesis or degradation of Haloperidol. Its presence can affect the efficacy and safety profiles of pharmaceutical formulations containing Haloperidol . The compound is categorized under antipsychotic drugs, specifically within the class of butyrophenones, which are known for their dopamine antagonistic properties.
The synthesis of 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)butan-1-one typically involves multi-step synthetic pathways that include:
These methods require careful optimization to ensure high yields and purity levels, as impurities can significantly impact pharmacological properties.
The molecular structure of this compound features multiple functional groups, including hydroxypiperidine moieties and chlorophenyl rings. Its structural representation includes:
OC1(CCN(CCCC(=O)c2ccc(cc2)N3CCC(O)(CC3)c4ccc(Cl)cc4)CC1)c5ccc(Cl)cc5
KZKALOHEEHRXFT-UHFFFAOYSA-N
The compound is achiral, meaning it does not possess stereocenters . This characteristic can influence its pharmacokinetic properties and interactions with biological targets.
The chemical reactivity of 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)butan-1-one includes:
These reactions are crucial for understanding the stability and potential degradation pathways of this compound in pharmaceutical applications .
The primary applications of 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)butan-1-one include:
This compound serves as a critical element in ensuring the safety and efficacy of antipsychotic medications through rigorous testing and analysis protocols.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2